molecular formula C18H32O2Si B14208194 Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- CAS No. 830345-44-3

Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-

Cat. No.: B14208194
CAS No.: 830345-44-3
M. Wt: 308.5 g/mol
InChI Key: OKFVIAGBKKNKMK-UHFFFAOYSA-N
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Description

Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- is an organosilicon compound characterized by its unique molecular structure. This compound contains a total of 53 bonds, including 21 non-hydrogen bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

The synthesis of Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- involves specific reaction conditions and routes. One common method involves the reaction of triethylsilane with appropriate organic substrates under controlled conditions. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- undergoes various types of chemical reactions, including:

Scientific Research Applications

Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- involves its ability to donate hydride ions or act as a radical H-donor. This property makes it an effective reducing agent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]- can be compared with other similar compounds such as:

Properties

CAS No.

830345-44-3

Molecular Formula

C18H32O2Si

Molecular Weight

308.5 g/mol

IUPAC Name

(3,3-dimethyl-2-phenylbutan-2-yl)peroxy-triethylsilane

InChI

InChI=1S/C18H32O2Si/c1-8-21(9-2,10-3)20-19-18(7,17(4,5)6)16-14-12-11-13-15-16/h11-15H,8-10H2,1-7H3

InChI Key

OKFVIAGBKKNKMK-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OOC(C)(C1=CC=CC=C1)C(C)(C)C

Origin of Product

United States

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